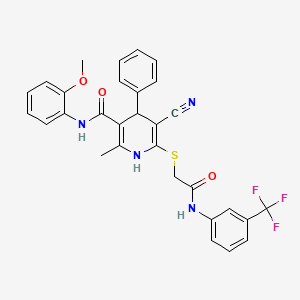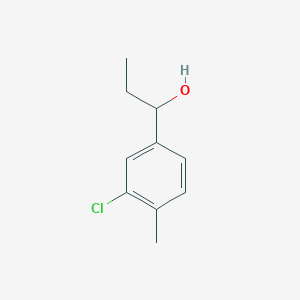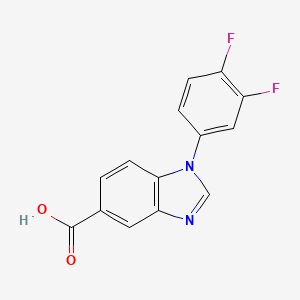![molecular formula C11H13BN2O3 B2541110 [1-(4-甲氧基苯基)-3-甲基吡唑-4-基]硼酸 CAS No. 2377607-71-9](/img/structure/B2541110.png)
[1-(4-甲氧基苯基)-3-甲基吡唑-4-基]硼酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[1-(4-Methoxyphenyl)-3-methylpyrazol-4-yl]boronic acid: is a boronic acid derivative that features a pyrazole ring substituted with a methoxyphenyl group and a boronic acid moiety
科学研究应用
Chemistry: In organic synthesis, [1-(4-Methoxyphenyl)-3-methylpyrazol-4-yl]boronic acid is used as a building block for the synthesis of more complex molecules. Its boronic acid group is particularly useful in cross-coupling reactions to form carbon-carbon bonds .
Biology and Medicine: The pyrazole ring is a common pharmacophore in many bioactive molecules, and the boronic acid group can enhance binding affinity to biological targets .
Industry: In materials science, this compound can be used in the synthesis of polymers and other materials with specific properties. Its ability to undergo various chemical reactions makes it versatile for creating functional materials.
作用机制
Target of Action
The primary target of [1-(4-Methoxyphenyl)-3-methylpyrazol-4-yl]boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In the SM coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The affected pathway is the Suzuki–Miyaura cross-coupling reaction . This reaction is a key method for the synthesis of phenols or alcohols . The superoxide radical anion generated by single electron transfer could coordinate with the boron atom, then the reaction undergoes rearrangement and hydrolysis to produce the final phenol or alcohol .
Pharmacokinetics
It’s known that the compound is used in the suzuki-miyaura cross-coupling reactions , which suggests that it might be stable under the reaction conditions.
Result of Action
The molecular effect of the compound’s action is the formation of a new Pd–C bond through oxidative addition . On a cellular level, the compound could potentially be used for the delivery of small molecules and proteins into cells .
Action Environment
The action of [1-(4-Methoxyphenyl)-3-methylpyrazol-4-yl]boronic acid is influenced by environmental factors such as temperature and the presence of other reactants . For example, the compound’s action in the Suzuki–Miyaura cross-coupling reaction is carried out under mild and functional group tolerant reaction conditions . Furthermore, the compound’s action can be catalyzed by light, as demonstrated in a study on the aerobic photooxidative hydroxylation of boronic acids .
准备方法
Synthetic Routes and Reaction Conditions: One common method includes the reaction of 4-methoxyphenylhydrazine with 3-methyl-2-butanone to form the pyrazole ring, which is then subjected to borylation using a boronic acid reagent under palladium-catalyzed conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.
Reduction: Reduction reactions can target the pyrazole ring or the boronic acid group, depending on the reagents used.
Substitution: The boronic acid moiety allows for various substitution reactions, such as Suzuki-Miyaura cross-coupling, which is widely used in organic synthesis.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Palladium catalysts are commonly employed in cross-coupling reactions, with bases like potassium carbonate or sodium hydroxide.
Major Products:
Oxidation: Products include 4-methoxybenzaldehyde or 4-methoxybenzoic acid.
Reduction: Products may include reduced pyrazole derivatives or boronic esters.
Substitution: Products from Suzuki-Miyaura coupling include biaryl compounds.
相似化合物的比较
[1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one]: This compound also features a methoxyphenyl group and a heterocyclic ring but differs in its triazole ring and additional methoxy groups.
(E)-2-methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol: This compound has a similar methoxyphenyl group but differs in its phenol and propenyl groups.
Uniqueness: The uniqueness of [1-(4-Methoxyphenyl)-3-methylpyrazol-4-yl]boronic acid lies in its combination of a pyrazole ring and a boronic acid group, which provides a versatile platform for various chemical reactions and potential biological activities.
属性
IUPAC Name |
[1-(4-methoxyphenyl)-3-methylpyrazol-4-yl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BN2O3/c1-8-11(12(15)16)7-14(13-8)9-3-5-10(17-2)6-4-9/h3-7,15-16H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNQBZPCTZPDQLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN(N=C1C)C2=CC=C(C=C2)OC)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![8-O-Tert-butyl 3-O-ethyl 2,8-diazaspiro[4.5]decane-3,8-dicarboxylate;2,2,2-trifluoroacetic acid](/img/structure/B2541027.png)

![2-(cyclopentylsulfanyl)-1-{3-methanesulfonyl-8-azabicyclo[3.2.1]octan-8-yl}ethan-1-one](/img/structure/B2541029.png)
![3-({(E)-2-CYANO-3-[5-(2-METHOXY-4-NITROPHENYL)-2-FURYL]-2-PROPENOYL}AMINO)BENZOIC ACID](/img/structure/B2541034.png)

![(1R,2R)-2-[1-(2-Methylpropyl)pyrazol-4-yl]cyclopropane-1-carboxylic acid](/img/structure/B2541036.png)

![1,3,5-trimethyl-N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-1H-pyrazole-4-carboxamide](/img/structure/B2541042.png)
![6-Ethyl-5-fluoro-N-[2-(4-fluorophenyl)ethyl]pyrimidin-4-amine](/img/structure/B2541044.png)

![2-Methoxyethyl 6-bromo-5-[2-(4-chlorophenyl)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2541047.png)
![3-(2-(3-(cyclohexylsulfonyl)azetidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2541048.png)
![2-(((2-(4-chlorophenyl)-5-methyloxazol-4-yl)methyl)thio)-3-isopentylbenzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2541049.png)
![2-{[11-acetyl-4-(2-methylphenyl)-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl]sulfanyl}-N-phenylacetamide](/img/structure/B2541050.png)
